Home > Products > Screening Compounds P134202 > Adefovir monophosphate
Adefovir monophosphate - 129556-87-2

Adefovir monophosphate

Catalog Number: EVT-258021
CAS Number: 129556-87-2
Molecular Formula: C8H13N5O7P2
Molecular Weight: 353.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adefovir monophosphate is an antiviral acyclic nucleoside phosphonate (ANP) analog with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV). It is an orally-administered acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) that works by blocking reverse transcriptase for the treatment of hepatitis B. Adefovir dipivoxil is not effective against HIV-1.
Source and Classification

Adefovir monophosphate is derived from adefovir dipivoxil, a prodrug that enhances the oral bioavailability of adefovir. The compound belongs to the class of acyclic nucleoside phosphonates, which are characterized by their phosphonate backbone that distinguishes them from typical nucleoside analogs. Adefovir is classified as an antiviral agent, specifically a nucleotide analog reverse transcriptase inhibitor, which makes it effective in treating viral infections, particularly chronic hepatitis B.

Synthesis Analysis

The synthesis of adefovir monophosphate involves several key steps, typically starting from adenine or its derivatives. Recent advancements have improved the efficiency and yield of this synthesis process:

  1. Initial Steps: The synthesis generally begins with the alkylation of adenine derivatives using appropriate electrophiles to introduce the phosphonate group.
  2. Improved Methods: Recent studies have demonstrated an enhanced synthesis route that utilizes iodide reagents, which significantly increases yield compared to traditional methods that relied on magnesium tert-butoxide and dimethylformamide (DMF) . This new approach allows for reactions to be conducted under milder conditions and has been scaled up to 10 grams effectively.
  3. Regioselectivity: The regioselectivity of alkylation reactions can be influenced by the substitution pattern on the nucleobase, allowing for targeted synthesis of various analogs .
Molecular Structure Analysis

Adefovir monophosphate possesses a unique molecular structure characterized by its acyclic nature and phosphonate group. The chemical formula is C5H8N5O4PC_{5}H_{8}N_{5}O_{4}P, with a molecular weight of approximately 221.2 g/mol.

  • Structural Features:
    • The compound contains a purine base (adenine) linked to a phosphonic acid moiety.
    • The presence of the phosphonate group contributes to its stability and resistance to enzymatic degradation, which is crucial for its function as an antiviral agent.

Structural Data

  • Molecular Weight: 221.2 g/mol
  • Chemical Formula: C5H8N5O4PC_{5}H_{8}N_{5}O_{4}P
Chemical Reactions Analysis

Adefovir monophosphate undergoes several important chemical reactions that are central to its pharmacological activity:

  1. Phosphorylation: Upon administration, adefovir monophosphate is phosphorylated by cellular kinases to form adefovir diphosphate, its active metabolite. This phosphorylation is crucial as it enables the compound to exert its antiviral effects.
  2. Inhibition Mechanism: Adefovir diphosphate competes with deoxyadenosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA synthesis .
  3. Resistance Profiles: Studies have shown that adefovir is effective against lamivudine-resistant strains of hepatitis B virus due to its distinct mechanism of action .
Mechanism of Action

The mechanism through which adefovir exerts its antiviral effects involves several key steps:

  1. Inhibition of Viral Polymerase: Adefovir diphosphate inhibits hepatitis B virus polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate .
  2. Chain Termination: Once incorporated into the viral DNA, it causes premature termination of DNA synthesis due to the absence of a hydroxyl group at the 3' position, which is essential for further elongation .
  3. Selectivity: Adefovir shows selectivity for viral polymerases over human DNA polymerases, minimizing potential side effects associated with human cell toxicity .
Physical and Chemical Properties Analysis

Adefovir monophosphate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and common organic solvents, which facilitates its formulation into various dosage forms.
  • Stability: The compound demonstrates stability under physiological conditions but requires careful handling due to its sensitivity to hydrolysis.
  • pKa Values: The pKa values relevant to the phosphonate group influence its ionization state at physiological pH, impacting absorption and distribution.
Applications

Adefovir monophosphate has significant applications in medical science:

  1. Antiviral Therapy: It is primarily used in the treatment of chronic hepatitis B virus infections, especially in patients who are resistant to other antiviral therapies like lamivudine .
  2. Research Applications: Its unique properties make it a valuable tool in virology research for studying viral replication mechanisms and developing novel antiviral agents.
  3. Prodrug Formulation: Adefovir dipivoxil serves as an effective prodrug formulation that enhances oral bioavailability, making it suitable for clinical use .
Synthetic Methodologies and Structural Optimization

Nucleotide Analog Design: Acyclic Phosphonate Backbone Engineering

The core innovation of adefovir monophosphate lies in its acyclic phosphonate backbone, which replaces the traditional ribose ring with a flexible phosphonomethoxyethyl chain. This design confers three key advantages:

  • Metabolic Stability: The C-P bond in the phosphonomethoxyethyl linker resists hydrolysis by cellular esterases, ensuring prolonged intracellular half-life (~18 hours) compared to phosphoester-containing analogs [1] [7].
  • Pre-activation: The monophosphate group eliminates dependence on initial viral kinase-mediated phosphorylation—a rate-limiting step for nucleoside analogs like lamivudine [1] [8].
  • Conformational Flexibility: The acyclic chain adopts conformations that facilitate optimal binding to HBV reverse transcriptase, with inhibition constants (Ki) as low as 0.1 μM against viral DNA polymerases [8].

Synthetic routes to this backbone historically faced challenges in regioselectivity and yield. Early methods relied on alkylation of adenine with diethyl (p-tolylsulfonyloxymethoxyethyl)phosphonate, using magnesium tert-butoxide (MTB) as a base. However, MTB’s hygroscopic nature and inconsistent quality led to variable yields (typically 43%) and byproducts like ethyl ether derivatives [7] [10]. A breakthrough emerged with iodide-mediated alkylation (Fig. 1A):

  • Step 1: Synthesis of diethyl (iodomethoxyethyl)phosphonate via Arbuzov rearrangement of 2-chloroethyl chloromethyl ether, followed by Finkelstein reaction (NaI, acetone, quantitative yield) [7] [10].
  • Step 2: Regioselective N9-alkylation of adenine using the iodide electrophile, yielding the protected phosphonate ester in 70% yield with 4:1 N9:N7 selectivity [7] [10].

Table 1: Key Physicochemical Properties of Adefovir Monophosphate vs. Nucleoside Analogs

PropertyAdefovir MonophosphateConventional Nucleosides (e.g., Acyclovir)
Bioavailability (Oral)<12%10–20%
Phosphorylation RequirementNone (pre-activated)Triple phosphorylation needed
Plasma Half-life (t₁/₂)7.5 hours2–3 hours
LogP (Calculated)-1.2-1.5 to 0.5
HBV Polymerase Ki0.1 μM0.5–5 μM

This iodide route circumvented MTB-related issues and enabled decagram-scale synthesis under mild conditions (40–60°C), representing a >30% yield improvement over traditional methods [7] [10].

Prodrug Strategies for Enhanced Bioavailability

Adefovir monophosphate’s high polarity (logP ≈ -1.2) and dianionic state at physiological pH limit intestinal permeability, resulting in poor oral bioavailability (<12%) [1]. Prodrug derivatization masks the phosphonate charge, enhancing lipophilicity and absorption.

Phosphonate Esterification: Dipivoxil Prodrug Development

The dipivoxil ester (bis-pivaloyloxymethyl ester) emerged as the optimal prodrug for adefovir (Fig. 1B):

  • Design Rationale: Pivaloyloxymethyl (POM) groups increase logP by ~3 units, enabling passive diffusion across enterocytes. Intracellular esterases hydrolyze POM groups, releasing adefovir and formaldehyde/pivalic acid as innocuous byproducts [1] [9].
  • Synthesis: Adefovir is esterified with chloromethyl pivalate using triethylamine as a base. Critical purification steps remove mutagenic bis(chloromethyl) ether residues [4] [8].
  • Performance: The dipivoxil prodrug boosted oral bioavailability to 53–59% in humans—a 4.5-fold increase over adefovir monophosphate—without food interactions [1] [8].

Table 2: Impact of Prodrug Strategies on Adefovir’s Pharmacokinetic Profile

ParameterAdefovir MonophosphateAdefovir DipivoxilCholic Acid Conjugates
Cmax (ng/mL)N/A18.4 ± 6.26In vitro data only
Tmax (h)N/A0.58–4.0In vitro data only
AUC0–∞ (ng·h/mL)N/A220 ± 70.0In vitro data only
Bioavailability<12%53–59%25–30% (predicted)

Mixed Phosphonate-Cholic Acid Conjugates

To leverage active transport mechanisms, cholic acid conjugates were explored (Fig. 1C):

  • Rationale: Cholic acid binds the apical sodium-dependent bile acid transporter (ASBT) in the ileum, promoting carrier-mediated uptake [2] [6].
  • Synthesis: Covalent linkage via ester or amide bonds between adefovir’s phosphonate and cholic acid’s C24 carboxylate. Yields remain unpublished, though analogous nucleotide-cholate conjugates show 2–3-fold higher Caco-2 permeability vs. parent drugs [6].
  • Limitations: Despite improved in vitro permeability (Papp >10×10⁻⁶ cm/s), instability in colonic pH and enzymatic hydrolysis in the lumen reduced in vivo viability [6].

Stereochemical Considerations in L-Amino Acid Derivative Synthesis

While adefovir itself lacks chiral centers, prodrugs incorporating L-amino acid moieties (e.g., valyl esters) were investigated to exploit peptide transporter pathways (e.g., PEPT1):

  • Stereoselectivity: L-Valine esters demonstrate 3–5-fold higher intestinal absorption than D-isomers due to PEPT1 recognition. Computational models confirm stronger docking affinity (ΔG = -8.2 kcal/mol) for L-configured prodrugs [2] [9].
  • Synthesis Challenges: Racemization during esterification necessitates chiral auxiliaries or enzymatic catalysis. For valacyclovir analogs, immobilized penicillin acylase achieves >98% ee for L-isomers [9].
  • Relevance to Adefovir: Though no L-amino acid adefovir prodrug reached clinical use, in silico studies suggest valyl-adefovir could attain ~30% bioavailability via PEPT1—comparable to dipivoxil but with potentially lower esterase variability [2] [6].

Synthetic Challenges in Phosphonate Group Stabilization

Phosphonate handling during synthesis presents three key challenges:

  • Hygroscopic Reagents: MTB and phosphonate intermediates form sticky resins upon moisture exposure, complicating isolation. Solutions include:
  • Tetrabutylammonium Salts: Stabilize adenine anions, enabling reactions in acetonitrile or THF instead of DMF [7] [10].
  • Anhydrous Workups: Use of molecular sieves or P2O5 during phosphonate ester synthesis [4] [10].
  • Regioselectivity in N-Alkylation: Adenine exhibits near-equal reactivity at N7 and N9 (≈1:1 ratio under non-directed conditions). Strategies to favor N9 include:
  • Pre-complexation: Adenine-tetrabutylammonium complexes in THF yield 80% N9-alkylation [7] [10].
  • Temperature Control: Reactions at 40°C maintain 4:1 N9:N7 selectivity vs. >60°C (1.5:1) [7].
  • Phosphonate Deprotection: Ethyl ester cleavage requires aggressive reagents like TMSBr, which generates corrosive HBr. Trimethylsilyl iodide (TMSI) offers milder dealkylation but risks iodinated byproducts [7] [10].

Table 3: Comparison of Synthetic Methods for Adefovir Intermediate

MethodKey ReagentYieldN9:N7 RatioScalability
Classical (MTB)Mg(OtBu)243%9:1Limited (≤5 g)
Iodide AlkylationICH2PO3Et270%4:1High (≤10 g)
TetrabutylammoniumNBu4⁺Ade⁻65%8:1Moderate (≤3 g)

Properties

CAS Number

129556-87-2

Product Name

Adefovir monophosphate

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-phosphonooxyphosphinic acid

Molecular Formula

C8H13N5O7P2

Molecular Weight

353.17 g/mol

InChI

InChI=1S/C8H13N5O7P2/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18)

InChI Key

VQIHLCFUFNQXPS-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)O)N

Solubility

Soluble in DMSO

Synonyms

Adefovir monophosphate, Adefovir phosphate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.